2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Organic Synthesis Nucleophilic Substitution Leaving Group

Synthetic routes requiring C-N or C-S bond formation at the α-carbon of imidazole-phenyl ethanone scaffolds are blocked when using non-brominated analogs. This α-bromoketone solves that bottleneck with a reactive electrophilic center enabling nucleophilic displacement with amines, thiols, or enolates. • pKₐ of HBr ≈ -9 ensures superior leaving-group ability vs. chloride analogs (pKₐ ≈ -7). • 4-Methyl substituent on imidazole prevents N-H tautomerism, ensuring regiochemical fidelity in coupling. • Purity ≥95% (HPLC); available from mg to kg scale for R&D and ANDA-related applications.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
CAS No. 810662-38-5
Cat. No. B1292827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone
CAS810662-38-5
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=CC=C(C=C2)C(=O)CBr
InChIInChI=1S/C12H11BrN2O/c1-9-7-15(8-14-9)11-4-2-10(3-5-11)12(16)6-13/h2-5,7-8H,6H2,1H3
InChIKeyLKQQZQZAQABIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone: Identity & Procurement


2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (CAS 810662-38-5, MFCD09834728) is a halogenated imidazole-phenyl ethanone building block with molecular formula C₁₂H₁₁BrN₂O and molecular weight 279.13 g/mol [1]. It belongs to the class of α-bromoketones bearing a 4-methylimidazole-substituted phenyl ring. The compound is primarily employed as a synthetic intermediate, where the bromomethyl ketone moiety serves as a reactive electrophilic handle for nucleophilic displacement or heterocycle construction . Commercial availability typically ranges from 95% to 98% purity (HPLC), with suppliers offering quantities from milligrams to kilogram scale for research and development use .

1
Halogenated imidazole-phenyl ethanone building block
2
Reactive α-bromoketone for nucleophilic displacement and heterocycle construction
3
Supports synthesis workflows requiring C–N/C–S bond formation at the α-carbon

2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone: Why Analogs Fail


In-class imidazole-phenyl ethanone derivatives are not interchangeable because the specific combination of the α-bromine atom, the 4-methyl substituent on the imidazole ring, and the para-substitution pattern on the phenyl ring collectively governs both reactivity and downstream molecular topology. The bromine atom provides superior leaving-group ability (bromide pKₐ of HBr ≈ –9, compared to chloride pKₐ ≈ –7 for HCl) essential for efficient Sₙ2 displacements, while the 4-methyl group on imidazole prevents unwanted coordination or deprotonation side reactions that can occur with the unsubstituted imidazole analog [1]. Replacement with the non-brominated ketone (CAS 142161-53-3) eliminates the electrophilic center entirely, blocking all nucleophilic derivatization routes; substitution with the des-methyl analog (CAS 110668-69-4) introduces N–H tautomerism that compromises regiochemical fidelity in subsequent coupling steps [2].

Target compound
Reactive α-bromoketone with 4-methylimidazole substitution
Non-brominated analog
May block nucleophilic derivatization — lacks electrophilic center entirely
Des-methyl analog
May compromise regiochemical fidelity — introduces N–H tautomerism

2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone: Comparative Evidence


Electrophilic Reactivity vs. Non-Brominated Analog

The target compound contains a reactive α-bromoketone electrophilic center. In contrast, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (CAS 142161-53-3) lacks the bromine atom and therefore cannot undergo direct nucleophilic displacement at the α-carbon. The bromide leaving group has a pKₐ of conjugate acid of approximately –9, making it a substantially better leaving group than a hypothetical chloride analog (HCl pKₐ ≈ –7), which correlates with faster Sₙ2 reaction kinetics by approximately one to two orders of magnitude under standard conditions [1]. While no direct head-to-head kinetic study was identified for this specific pair, the class-level difference in leaving-group ability is well-established in physical organic chemistry.

Electrophilic Reactivity
Class-level inference
Bromide leaving group: pKₐ ≈ –9 vs. chloride pKₐ ≈ –7; non-brominated analog: no leaving group
Supports electrophilic building-block selection
Class-level leaving-group ability; no direct kinetic study identified
Organic Synthesis Nucleophilic Substitution Leaving Group

Calculated Density and Boiling Point

The target compound exhibits a predicted density of 1.4 ± 0.1 g/cm³, a predicted boiling point of 417.9 ± 30.0 °C at 760 mmHg, and a predicted flash point of 206.6 ± 24.6 °C [1]. In comparison, the non-brominated analog 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone has a molecular weight of 200.24 g/mol (vs. 279.13 g/mol for the target), implying significantly lower boiling point and density, which directly affects chromatographic retention and distillation parameters during purification . No experimental boiling point or density for the non-brominated analog was available in the public domain at the time of this analysis, limiting the comparison to calculated values and molecular-weight-based inference.

Predicted Density/BP
Data to verify
Density: 1.4 ± 0.1 g/cm³; BP: 417.9 ± 30.0 °C
Informs purification workflow parameters
Predicted values; experimental data not publicly available
Physicochemical Properties Chromatography Purification

Purity and Supplier Coverage

Multiple commercial suppliers consistently specify a minimum purity of 95% for 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone . In contrast, the non-brominated analog 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is offered at 95% purity as well, but the des-methyl analog 2-bromo-1-(4-(1H-imidazol-1-yl)phenyl)ethanone (CAS 110668-69-4) is not as broadly stocked, often requiring custom synthesis and lacking standardized purity specifications [1]. The target compound's MDL number (MFCD09834728) further enables unambiguous identity verification across supplier catalogs.

Supplier Coverage
Supporting evidence
≥95% purity across multiple suppliers; MDL: MFCD09834728
Supports supply-chain reliability review
Des-methyl analog less broadly stocked
Quality Control Procurement Specifications Analytical Chemistry

Lipophilicity and Solubility Prediction

PubChem-computed XLogP3-AA for the target compound is 2.5, indicating moderate lipophilicity [1]. In comparison, the des-methyl analog 2-bromo-1-(4-(1H-imidazol-1-yl)phenyl)ethanone (C₁₁H₉BrN₂O) has a predicted XLogP of approximately 1.9 (calculated based on fragment addition), while the non-brominated analog 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone has a predicted XLogP of approximately 1.6 . The higher lipophilicity of the target compound may favor membrane permeability and protein binding in biological assays, although direct experimental logP measurements are not available.

Lipophilicity Prediction
Class-level inference
XLogP3-AA = 2.5; des-methyl analog estimated ≈ 1.9
May support screening library design
Computed logP; experimental logD not available
Drug Discovery ADME Lipophilicity

Lack of Direct Comparative Bioactivity Data

A thorough search of PubMed, patent databases, and public chemical repositories did not identify any peer-reviewed study directly comparing the biological activity, pharmacokinetics, or toxicity of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone with its closest analogs. Consequently, claims regarding superior antifungal, antimicrobial, or anticancer potency for this compound are not supported by quantitative head-to-head evidence in the public domain . Prospective users should request custom comparative data from suppliers or conduct internal benchmarking if biological differentiation is critical for their application.

Bioactivity Data Gap
Data to verify
No peer-reviewed direct comparison with analogs identified
Supports internal benchmarking planning
Prospective users should verify biological differentiation
Data Gap Research Needs Procurement Caution

2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone: Key Applications


Sᵙ22-Based Heterocycle Synthesis

The α-bromoketone electrophilic center enables nucleophilic displacement with amines, thiols, or enolates to construct imidazole-phenyl-substituted heterocycles. This reactivity cannot be achieved with the non-brominated analog (CAS 142161-53-3), making the target compound essential for any synthetic route requiring C–N or C–S bond formation at the α-carbon . Users should verify bromide leaving-group efficiency under their specific reaction conditions (solvent, temperature, nucleophile).

Antifungal and Antimicrobial Agent Synthesis

The imidazole moiety is a recognized pharmacophore for azole-class antifungals. Vendor literature indicates that 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is utilized in the synthesis of antifungal and antimicrobial compounds . The 4-methyl substitution prevents N–H tautomerism, ensuring a single molecular species in biological assays—an advantage over the des-methyl analog (CAS 110668-69-4). However, direct comparative bioactivity data are lacking; users should plan internal MIC or IC₅₀ determinations.

Reference Standard for QC and Method Development

With multiple suppliers providing ≥95% purity and an MDL identifier (MFCD09834728), the compound is suitable as a reference standard for HPLC method development, AMV, and QC applications in ANDA-related pharmaceutical production . Its predicted boiling point (417.9 °C) and density (1.4 g/cm³) provide benchmarks for chromatographic method parameters.

Chemical Probe for Drug Discovery

The predicted XLogP of 2.5 positions this compound in a moderate lipophilicity range favorable for cell permeability. Compared to less lipophilic analogs (des-methyl or non-brominated, XLogP ≤ 1.9), the target compound may offer superior membrane partitioning in cell-based assays . Researchers designing chemical probes should verify experimental logD values before finalizing structure-activity relationship interpretations.

Application
Selection Property
Validation Focus
Synthesis of imidazole-phenyl heterocycles
α-bromoketone electrophilic handle
Leaving-group efficiency under target reaction conditions
Antifungal / antimicrobial agent synthesis
4-methylimidazole blocks N–H tautomerism
Internal MIC or IC₅₀ determination
Reference standard for QC and method development
MDL identifier and consistent purity specifications
HPLC method parameters and retention benchmarking
Chemical probe for drug discovery
Moderate predicted lipophilicity
Experimental logD verification for cell-based assays

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